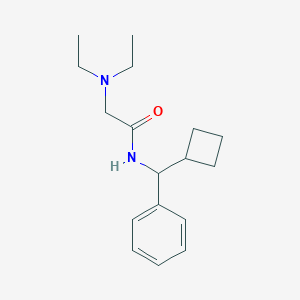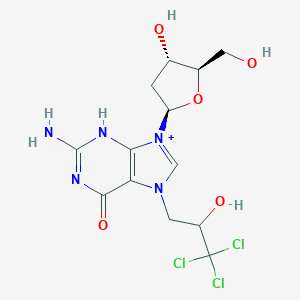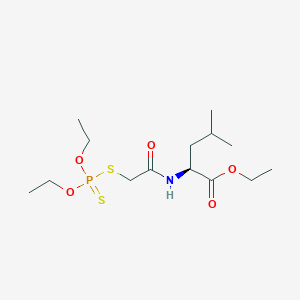
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester, also known as LPA-1, is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a derivative of leucine, an essential amino acid, and is commonly used as a tool in biochemistry and molecular biology research.
Mecanismo De Acción
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester works by inhibiting the activity of leucyl-tRNA synthetase, an enzyme that is involved in the process of protein synthesis. By inhibiting this enzyme, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can disrupt the production of proteins in cells, leading to a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester in lab experiments is its specificity for leucyl-tRNA synthetase, which allows for targeted inhibition of protein synthesis. However, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester. One area of interest is the development of new drugs and therapies that target leucyl-tRNA synthetase. Additionally, further research is needed to better understand the mechanisms of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester and its potential applications in the treatment of various diseases. Finally, new synthesis methods for N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester may be developed to improve its efficiency and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester involves the reaction of diethyl phosphorothioate with L-leucine ethyl ester hydrochloride in the presence of a base such as triethylamine. The resulting compound is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester.
Aplicaciones Científicas De Investigación
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been used in various scientific research applications, including the study of protein synthesis, enzyme kinetics, and protein-protein interactions. It has also been used as a tool in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
19700-59-5 |
|---|---|
Nombre del producto |
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester |
Fórmula molecular |
C14H28NO5PS2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C14H28NO5PS2/c1-6-18-14(17)12(9-11(4)5)15-13(16)10-23-21(22,19-7-2)20-8-3/h11-12H,6-10H2,1-5H3,(H,15,16)/t12-/m0/s1 |
Clave InChI |
XUHRQKPXQQCSSY-LBPRGKRZSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES canónico |
CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
Sinónimos |
N-(Mercaptoacetyl)leucine ethyl ester S-ester with O,O-diethylphosphor odithioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



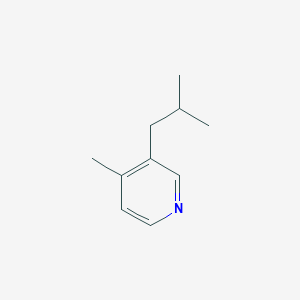
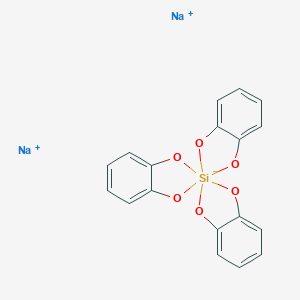
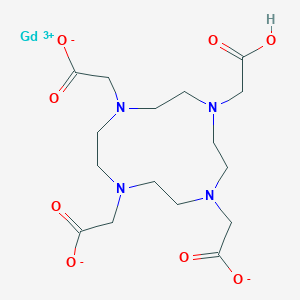
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
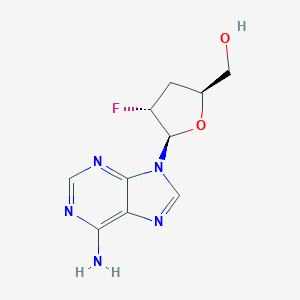
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
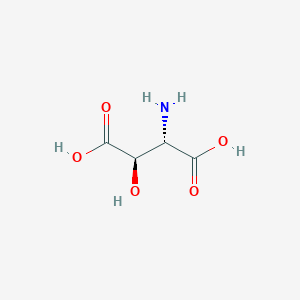
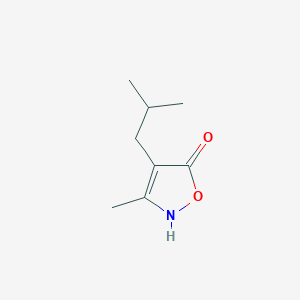
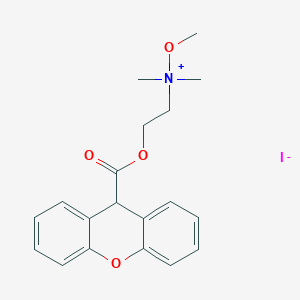
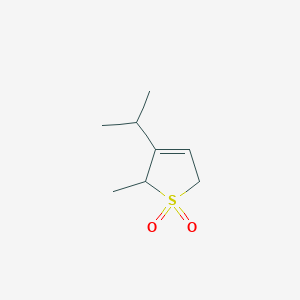
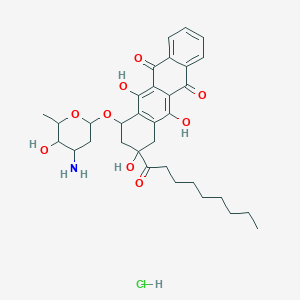
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
